PGF2β

Overview

Description

- Prostaglandin F2β (PGF2β) is a variant of the prostaglandin family, which plays a crucial role in various biological functions, including luteolysis, parturition, and vasoconstriction (Watanabe, 2011).

Synthesis Analysis

- PGF2β synthesis involves enzymes from the aldo-keto reductase family, with specific synthase activities found in protozoans and mammals. Notably, enzymes like AKR1B1, 1B3, and 1B7 expressed in Escherichia coli have demonstrated PGF2β synthase activity (Watanabe, 2011).

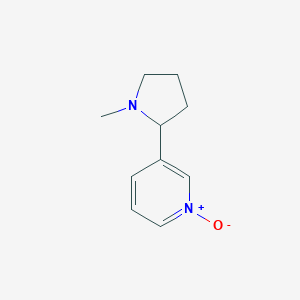

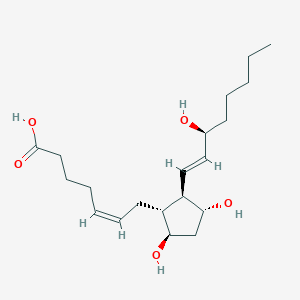

Molecular Structure Analysis

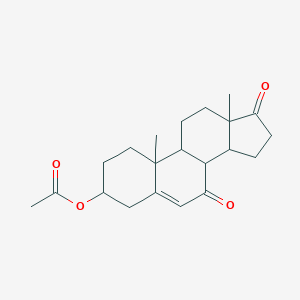

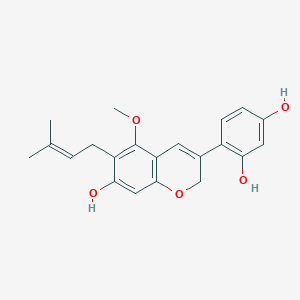

- The molecular structure of PGF2β involves a cyclopentane ring and is closely related to other prostaglandins. The structure of PGF synthase, which helps in the formation of PGF2β from PGH2, provides insights into its catalytic mechanism, involving direct hydride transfer from NADPH (Komoto et al., 2006).

Chemical Reactions and Properties

- PGF2β participates in several chemical reactions involving enzymes like cyclooxygenase and microsomal prostaglandin E synthase, crucial for the release of other prostaglandins (Catley et al., 2003).

- In biochemical pathways, PGF2β and its metabolites are involved in immune responses and allergic reactions, as evidenced by their role in mast cell activation and as markers in asthma (Bochenek et al., 2004).

Physical Properties Analysis

- The physical properties of PGF2β, like other prostaglandins, involve its stability and solubility, which are crucial for its biological functions. Its stability as an arachidonate metabolite and interactions with various enzymes are significant for its physiological roles (Komoto et al., 2006).

Chemical Properties Analysis

- PGF2β's chemical properties, such as its reactivity and interactions with receptors like CRTH2, highlight its role in allergic inflammation and cellular signaling (Sandig et al., 2006).

- Its synthesis and modulation by inflammatory cytokines in human tissues, such as adipose tissue, underscore its involvement in inflammation and metabolic regulation (Michaud et al., 2014).

Scientific Research Applications

-

Application in Osteoarthritis Research

- Scientific Field : Pharmacology and Inflammation Research .

- Summary of Application : PGF2β has been identified as a potential biomarker of osteoarthritis (OA) after sodium hyaluronate and mesenchymal stem cell treatment .

- Methods of Application : A technique called 5- (diisopropylamino)amylamine derivatization liquid chromatography coupled with mass spectrometry was used to find the metabolites in OA synovial fluid under different treatments .

- Results or Outcomes : The study discovered that the treatment led to the downregulation of ω-6 polyunsaturated fatty acids (PUFAs) and the upregulation of ω-3 PUFAs. The contents of 5 (S)-HETE, PGA2, PGB2, and PGJ2 were lower in the MSC group than in the SH group .

-

Application in Fluorescent Protein Antibodies

- Scientific Field : Biochemistry and Molecular Biology .

- Summary of Application : While the specific application of PGF2β in fluorescent protein antibodies is not explicitly mentioned in the search results, fluorescent proteins (FPs) have been widely used in biological research applications .

- Methods of Application : FPs can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs .

- Results or Outcomes : The rich fluorescence spectra and photochemical properties of FPs have promoted widespread biological research applications .

-

Application in Reproductive Biology

- Scientific Field : Reproductive Biology .

- Summary of Application : PGF2β plays a crucial role in female reproduction, particularly in processes like fertilization and parturition . It has been found that PGE2-EP2 signalling stimulates cumulus extracellular matrix disassembly, which contributes to successful fertilization .

- Methods of Application : Studies using EP2-deficient mice have been instrumental in understanding the role of PGF2β in reproductive biology .

- Results or Outcomes : The studies revealed that PGF2α-FP signalling induces parturition at least by terminating progesterone production .

-

Application in Cardiovascular Research

- Scientific Field : Cardiovascular Research .

- Summary of Application : PGF2β has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

- Methods of Application : The role of PGF2β in cardiovascular diseases has been studied using FP-deficient mice .

- Results or Outcomes : The studies suggest that targeting the PGF2β pathway could provide opportunities for the prevention and treatment of cardiovascular diseases .

-

Application in Cancer Research

- Scientific Field : Cancer Research .

- Summary of Application : Prostaglandins, including PGF2β, are involved in numerous physiological and pathological processes including inflammation and cancer development .

- Methods of Application : The role of PGF2β in cancer has been studied using gene disruption of each PG synthase and PG receptor in mice .

- Results or Outcomes : The studies suggest that targeting PG pathways, including PGF2β, could provide opportunities for cancer prevention and therapy .

-

Application in Neuroscience

- Scientific Field : Neuroscience .

- Summary of Application : Plasma VEGFA and PGF impact longitudinal tau and cognition in preclinical Alzheimer’s disease .

- Methods of Application : The role of PGF2β in neuroscience has been studied using plasma biomarkers .

- Results or Outcomes : The studies suggest that low VEGFA and high PGF are associated with accelerating early neocortical tau pathology and cognitive decline in preclinical Alzheimer’s disease .

-

Application in Immunology

- Scientific Field : Immunology .

- Summary of Application : While the specific application of PGF2β in immunology is not explicitly mentioned in the search results, the process of agglutination, which involves antigen-antibody reactions, is a key aspect of immunological responses .

- Methods of Application : Various methods of agglutination are used in diagnostic immunology, including latex agglutination, flocculation tests, direct bacterial agglutination, and hemagglutination .

- Results or Outcomes : Agglutination reactions apply to particulate test antigens that have been conjugated to a carrier. The endpoint of the test is the observation of clumps resulting from antigen-antibody complex formation .

-

Application in Endocrinology

- Scientific Field : Endocrinology .

- Summary of Application : PGF2β plays a crucial role in the human endometrium. It has been found to be involved in epithelial cell proliferation .

- Methods of Application : The role of PGF2β in endocrinology has been studied using gene disruption of each PG synthase and PG receptor in mice .

- Results or Outcomes : The studies suggest that targeting PG pathways, including PGF2β, could provide opportunities for cancer prevention and therapy .

-

Application in Gastroenterology

- Scientific Field : Gastroenterology .

- Summary of Application : PGF2β is explored in gastroenterology for endoscopic analysis of lesions, in detection of cancer, and to facilitate the analysis of inflammatory lesions or gastrointestinal bleeding during wireless capsule endoscopy .

- Methods of Application : The role of PGF2β in gastroenterology has been studied using plasma biomarkers .

- Results or Outcomes : The studies suggest that low VEGFA and high PGF are associated with accelerating early neocortical tau pathology and cognitive decline in preclinical Alzheimer’s disease .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-JZFBHDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859478 | |

| Record name | Prostaglandin F2 beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F2b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Prostaglandin F2beta | |

CAS RN |

4510-16-1 | |

| Record name | PGF2β | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F2beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin F2 beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin F2b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.